

Spectroscopic data (NMR, IR, MS) of 5-Iodopyrazolo[1,5-A]pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodopyrazolo[1,5-A]pyrimidine**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Iodopyrazolo[1,5-a]pyrimidine**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **5-Iodopyrazolo[1,5-a]pyrimidine**, a halogenated derivative of a privileged heterocyclic scaffold significant in medicinal chemistry.^[1] While direct and complete experimental spectra for this specific molecule are not consolidated in a single published source, this document synthesizes foundational data from the parent compound, closely related analogs, and established principles of spectroscopic interpretation to present a robust and predictive characterization. We will delve into the nuanced details of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This guide is designed to equip researchers with the expertise to identify, characterize, and utilize this compound in further synthetic and drug discovery applications.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system that has garnered immense interest in pharmaceutical research due to its versatile biological activities.^[1] It serves as the foundational structure for drugs such as the anxiolytic ocinaplon and the sedative-hypnotic zaleplon. The introduction of a halogen atom, such as iodine, onto this scaffold provides a crucial synthetic handle for further functionalization via cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.[\[2\]](#) The 5-position is a key site for substitution, directly influencing the electronic and steric properties of the pyrimidine ring.

Below is the structure and standard numbering convention for the pyrazolo[1,5-a]pyrimidine ring system, which will be used throughout this guide.

Caption: Molecular structure and numbering of **5-Iodopyrazolo[1,5-a]pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following analysis is based on a foundational study of the parent pyrazolo[1,5-a]pyrimidine system by Chimichi et al.[\[3\]](#)[\[4\]](#) and principles of substituent effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Iodopyrazolo[1,5-a]pyrimidine** is predicted to show four signals in the aromatic region, corresponding to the four protons on the bicyclic core. The introduction of the iodine atom at C5 will primarily influence the chemical shift of the adjacent proton, H6, and remove the H5 signal seen in the parent compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Prediction
H7	~8.90	d	JH7-H6 ≈ 7.0	<p>The H7 proton is adjacent to a pyrimidine nitrogen (N8) and is typically the most deshielded proton in the pyrimidine ring. Its chemical shift is expected to be similar to the parent compound.[3] [4]</p>
H2	~8.30	d	JH2-H3 ≈ 2.3	<p>H2 is part of the electron-rich pyrazole ring and its chemical shift is largely unaffected by substitution on the pyrimidine ring.</p>

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Prediction
H3	~6.70	d	JH3-H2 ≈ 2.3	H3 is also on the pyrazole ring and appears at a characteristically higher field compared to the pyrimidine protons.

| H6 | ~7.20 | d | JH6-H7 ≈ 7.0 | The H5 signal is absent due to iodine substitution. The H6 proton is now adjacent to the carbon bearing the iodine. The deshielding effect of iodine and the loss of coupling to H5 simplifies this signal to a doublet. Its precise shift is estimated based on data for 5-bromo analogs.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The most significant effect of the iodine substituent is the dramatic shielding of the directly attached carbon (C5) due to the "heavy atom effect," causing its resonance to shift significantly upfield.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon	Predicted δ (ppm)	Rationale for Prediction
C7	~152.0	This carbon is adjacent to two nitrogen atoms, resulting in a strong deshielding effect.
C9	~148.5	A bridgehead carbon between two nitrogen atoms, also significantly deshielded.
C2	~141.0	Carbon in the pyrazole ring, chemical shift similar to the parent compound.[3][4]
C6	~135.0	The iodine at C5 will have a moderate deshielding (beta) effect on C6.
C3	~108.0	Characteristic chemical shift for this position in the pyrazole ring.[3][4]

| C5 | ~95.0 | The C-I bond causes a strong shielding effect (heavy atom effect), shifting this signal significantly upfield compared to its position in the parent compound (~145 ppm). This upfield shift is the most definitive indicator of successful iodination at C5. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **5-Iodopyrazolo[1,5-a]pyrimidine** will be dominated by vibrations from the aromatic heterocyclic core.

Predicted IR Data (KBr Pellet)

Frequency (cm ⁻¹)	Vibration Type	Intensity	Notes
3100–3000	C-H Aromatic Stretch	Medium-Weak	Typical for sp ² C-H bonds in the heterocyclic system.
1620–1580	C=N Stretch	Strong	Characteristic of the pyrimidine ring imine bonds.
1550–1450	C=C Aromatic Ring Stretch	Strong-Medium	Multiple bands are expected from the vibrations of the fused ring system.
~850	C-H Out-of-plane Bending	Strong	The pattern of these bands can sometimes give clues about the substitution pattern.

| 600–500 | C-I Stretch | Weak-Medium | This bond vibration occurs in the far-IR region and may be difficult to observe on a standard mid-IR spectrometer. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **5-Iodopyrazolo[1,5-a]pyrimidine**, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Predicted MS Data

- Molecular Ion (M⁺): The calculated monoisotopic mass is 244.95 g/mol. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak [M]⁺ should be observed at m/z 245, and the [M+H]⁺ peak at m/z 246 under ESI conditions.
- Key Fragmentation Pathways:

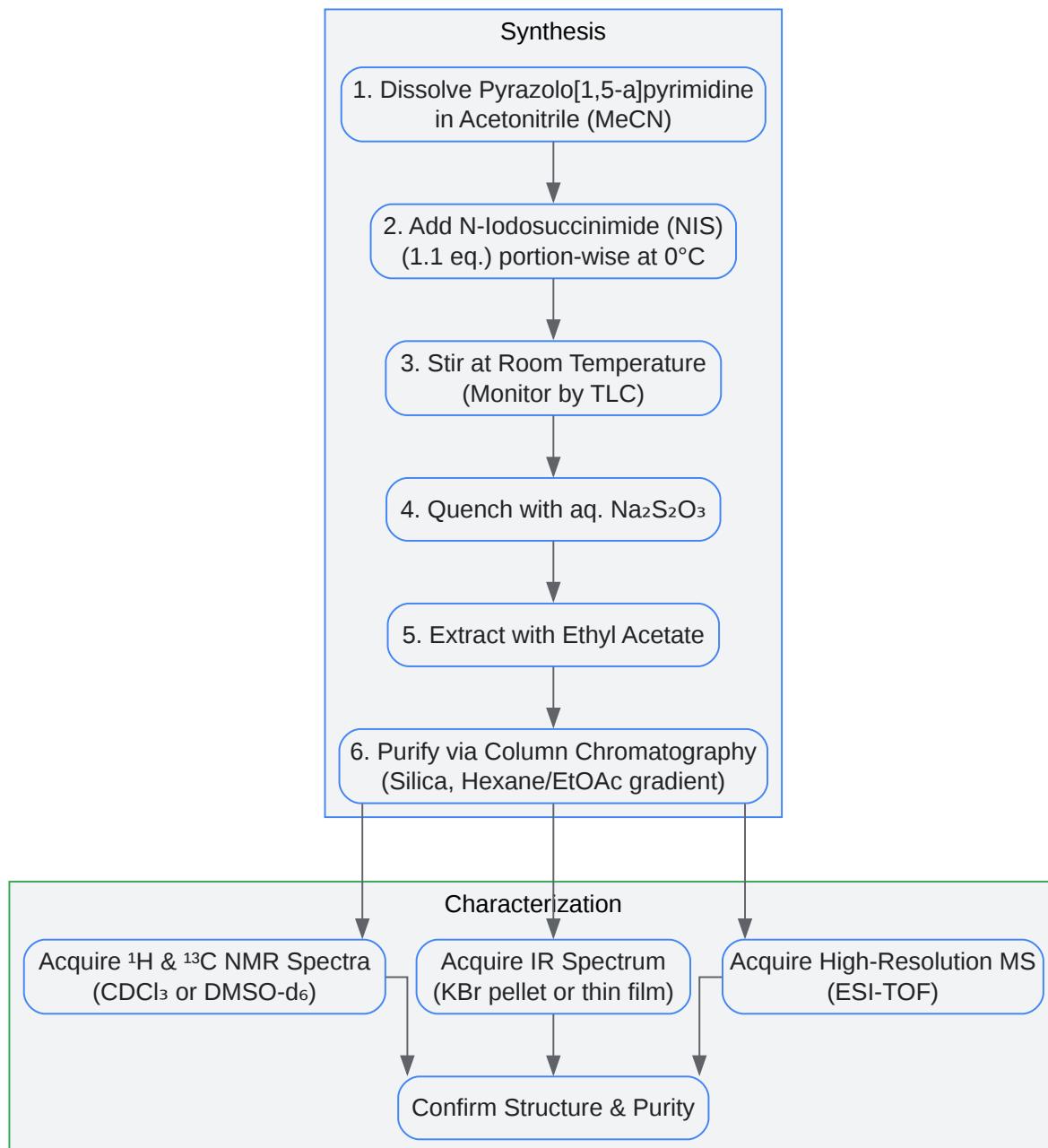
- Loss of Iodine: The C-I bond is relatively weak. A primary fragmentation pathway is the loss of an iodine radical ($\bullet\text{I}$, 127 Da) to give a fragment ion at m/z 118. This fragment corresponds to the pyrazolo[1,5-a]pyrimidine radical cation.
- Ring Fragmentation: Subsequent fragmentation of the m/z 118 ion would likely involve the loss of HCN (27 Da) or N_2 (28 Da), which are common fragmentation patterns for nitrogen-containing heterocycles.

Experimental Protocols

Scientific integrity requires that all claims be verifiable. The following protocols describe the synthesis of the target compound and the acquisition of the spectroscopic data discussed.

Synthesis Workflow: Iodination of Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from established methods for the halogenation of pyrazolo[1,5-a]pyrimidines using N-halosuccinimide reagents.[\[1\]](#)

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Caption: General workflow for the synthesis and characterization of **5-Iodopyrazolo[1,5-a]pyrimidine**.

Step-by-Step Synthesis Protocol:

- Reaction Setup: To a solution of pyrazolo[1,5-a]pyrimidine (1.0 mmol) in dry acetonitrile (15 mL) in a round-bottom flask, cool the mixture to 0°C in an ice bath.
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 eq.) in small portions over 10 minutes, ensuring the temperature remains below 5°C.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to quench any remaining iodine.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Iodopyrazolo[1,5-a]pyrimidine**.

Spectroscopic Data Acquisition

- NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet.
- Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer to confirm the elemental

composition.

Conclusion

The spectroscopic characterization of **5-Iodopyrazolo[1,5-a]pyrimidine** can be confidently achieved through a combination of modern analytical techniques. This guide provides a detailed, predictive framework for interpreting its NMR, IR, and MS data. The key identifying features are the absence of the H5 proton signal, the significant upfield shift of the C5 carbon resonance in the ^{13}C NMR spectrum, and a molecular ion peak at m/z 245. The provided protocols offer a reliable pathway for its synthesis and characterization, empowering researchers to utilize this valuable building block in the development of novel chemical entities.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Iodopyrazolo[1,5-A]pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391906#spectroscopic-data-nmr-ir-ms-of-5-iodopyrazolo-1-5-a-pyrimidine>]

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